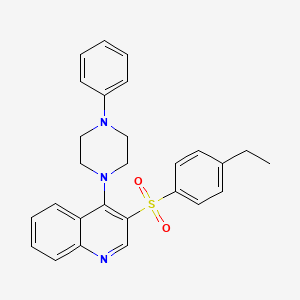
2-amino-3-(3,4-dichlorobenzoyl)-N-(2,5-dimethoxyphenyl)indolizine-1-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-amino-3-(3,4-dichlorobenzoyl)-N-(2,5-dimethoxyphenyl)indolizine-1-carboxamide is a useful research compound. Its molecular formula is C24H19Cl2N3O4 and its molecular weight is 484.33. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Anticancer, Anti-Tuberculosis, Anti-Inflammatory, and Antibacterial Properties Indolizine derivatives, specifically 3-(3-chlorobenzoyl)-N-phenylindolizine-1-carboxamides, exhibit significant in vitro activity against tuberculosis, cancer, inflammation, and bacteria. Molecular docking studies have supported their anticancer potential (Mahanthesha, Suresh, & Naik, 2022).
Potential Application to Tropical Diseases Isoxazoline indolizine amide compounds, designed for potential application to tropical diseases, demonstrate the versatility of indolizine core structures in addressing significant health issues (Zhang et al., 2014).
Applications in Dyeing and Biologically Active Fabrics Novel heterocyclic aryl monoazo organic compounds, including indolizine derivatives, have been synthesized for dyeing polyester fibers. These compounds also exhibit antioxidant, antitumor, and antimicrobial activities, highlighting their potential in creating sterile or biologically active fabrics (Khalifa et al., 2015).
One-Pot Domino Reaction Synthesis The one-pot domino reaction method can synthesize 2-acetyl-3-(phenylamino)indolizine-1-carboxamide derivatives, showcasing an efficient approach for producing these compounds without the need for prior activation or modification (Ziyaadini et al., 2011).
Antimicrobial Properties Indolizine derivatives have been used in the synthesis of various heterocyclic substances with significant antimicrobial activities against Gram-negative and Gram-positive bacteria, and yeast, demonstrating their potential in developing new antimicrobial agents (Behbehani et al., 2011).
Formation of Carboxamides Studies on the formation of carboxamides, involving indolizine-2-carboxylic acids, have implications for chemical synthesis techniques and the creation of various derivatives with potential medicinal applications (Kunishima et al., 2001).
Eigenschaften
IUPAC Name |
2-amino-3-(3,4-dichlorobenzoyl)-N-(2,5-dimethoxyphenyl)indolizine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H19Cl2N3O4/c1-32-14-7-9-19(33-2)17(12-14)28-24(31)20-18-5-3-4-10-29(18)22(21(20)27)23(30)13-6-8-15(25)16(26)11-13/h3-12H,27H2,1-2H3,(H,28,31) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KVOGDDUAZWKBNE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)OC)NC(=O)C2=C3C=CC=CN3C(=C2N)C(=O)C4=CC(=C(C=C4)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H19Cl2N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
484.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
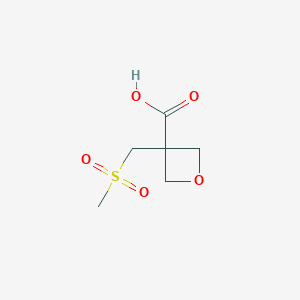
![6,7-dimethoxy-3-(4-methylbenzenesulfonyl)-1-[(4-methylphenyl)methyl]-1,4-dihydroquinolin-4-one](/img/structure/B2668970.png)
![4-Hydroxy-[1,3'-bipiperidine]-2'-one](/img/structure/B2668972.png)
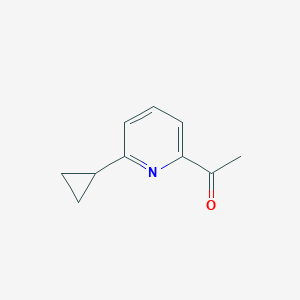
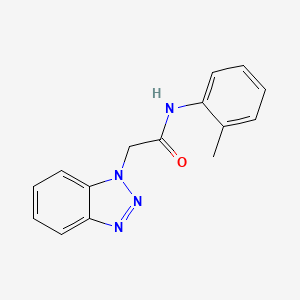

![N'-(2,3-dimethylphenyl)-N-[1-(thiophene-2-sulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]ethanediamide](/img/structure/B2668978.png)

![2-{[3-(3-methoxyphenyl)-4-oxo-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-[(oxolan-2-yl)methyl]acetamide](/img/structure/B2668983.png)
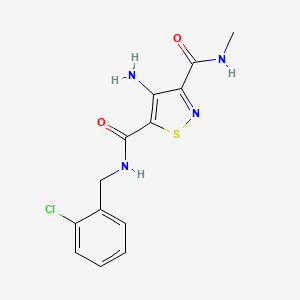
![3-(4-fluorophenyl)-N-[2-(4-methoxyphenyl)ethyl]azepane-1-carboxamide](/img/structure/B2668986.png)
![benzo[d][1,3]dioxol-5-yl(4-(1-(3-chlorophenyl)-1H-imidazol-2-yl)piperazin-1-yl)methanone hydrochloride](/img/structure/B2668987.png)
![3-[3-({2-[(3-Chloro-2-methylphenyl)amino]-2-oxoethyl}sulfanyl)-5-hydroxy-1,2,4-triazin-6-yl]propanoic acid](/img/structure/B2668989.png)
